BenchChemオンラインストアへようこそ!

YM-543

SGLT2 Inhibition In Vitro Pharmacology IC50 Comparison

YM‑543 (ASP‑543) is an orally bioavailable, C‑glucoside SGLT2 inhibitor with a unique azulene‑ring aglycone. It exhibits a 1,240‑fold selectivity for SGLT2 over SGLT1—superior to canagliflozin and ipragliflozin—making it a definitive benchmark for selectivity profiling and SAR studies. Its >12‑hour duration of action in diabetic mice supports once‑daily dosing in long‑term efficacy protocols. Metabolized primarily by CYP3A4, YM‑543 provides a predictable system for DDI and PK investigations. Procure to leverage a well‑characterized, Phase‑2‑ready tool compound.

Molecular Formula C28H37NO7
Molecular Weight 499.6 g/mol
CAS No. 918802-70-7
Cat. No. B1683616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-543
CAS918802-70-7
SynonymsASP-543, ASP543, ASP 543
Molecular FormulaC28H37NO7
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C23H24O6.C5H14NO/c24-12-19-20(26)21(27)22(28)23(29-19)17-11-13(6-7-18(17)25)8-14-9-15-4-2-1-3-5-16(15)10-14;1-6(2,3)4-5-7/h1-7,9-11,19-28H,8,12H2;7H,4-5H2,1-3H3/q;+1/p-1/t19-,20-,21+,22-,23+;/m1./s1
InChIKeyUKOOBSDARBTSHN-NGOMLPPMSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YM-543 (CAS 918802-70-7): A Clinically Advanced SGLT2 Inhibitor with a Distinct Azulene Scaffold


YM-543, also referred to as ASP-543, is an orally bioavailable, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) . It is distinguished from other SGLT2 inhibitors by its C-glucoside structure featuring an azulene ring in the aglycone moiety [1]. The compound was advanced to Phase 2a clinical trials by Astellas Pharma and Kotobuki Pharmaceutical for the treatment of type 2 diabetes mellitus [2][3].

Why YM-543 Cannot Be Considered a Generic Substitute for Other SGLT2 Inhibitors


Interchanging YM-543 with other SGLT2 inhibitors without specific evidence is scientifically unsound due to the high variability in key pharmacological parameters across this drug class [1]. Comparative in vitro data reveal up to a 19-fold difference in SGLT2 inhibitory potency (IC50) and a greater than 18-fold difference in SGLT1 selectivity ratios among clinically relevant inhibitors [2]. These quantitative differences preclude the assumption of functional equivalence and necessitate a direct, evidence-based evaluation for each compound.

YM-543: A Quantitative Comparative Analysis of Potency and Selectivity for Research Procurement


Human SGLT2 Potency: YM-543 (IC50=2.9 nM) vs. Key Approved Inhibitors

YM-543 demonstrates potent inhibition of human SGLT2 with an IC50 of 2.9 nM in a cell-based assay using HEK293 cells expressing the human transporter [1]. In a comparable assay system, this potency is similar to canagliflozin (IC50=2.7 nM) and empagliflozin (IC50=3.1 nM), and within the same order of magnitude as dapagliflozin (IC50=1.2 nM), confirming its place among the most potent SGLT2 inhibitors [2].

SGLT2 Inhibition In Vitro Pharmacology IC50 Comparison

Superior SGLT2 Selectivity: YM-543 (1,240-fold) vs. Canagliflozin and Ipragliflozin

YM-543 exhibits high selectivity for SGLT2 over SGLT1, with a 1,240-fold difference in IC50 values (hSGLT1 IC50 = 3,600 nM) . In a cross-study comparison using established selectivity data, this profile is significantly superior to that of canagliflozin (155-fold selective; hSGLT1 IC50 = 684 nM) and ipragliflozin (254-fold selective; hSGLT1 IC50 = 1,876 nM) [1]. The selectivity of YM-543 is comparable to that of dapagliflozin (1,242-fold) and tofogliflozin (2,912-fold), though the latter achieves its ratio primarily through a less potent interaction with SGLT1 [1].

SGLT1 Selectivity Off-Target Activity Safety Pharmacology

Sustained In Vivo Glucose Lowering: YM-543 Effects Last Beyond 12 Hours in Diabetic Mice

In db/db mice, a standard model of type 2 diabetes, a single oral dose of YM-543 at 1 mg/kg reduced fasting blood glucose levels by approximately 40% compared to the vehicle control, with the glucose-lowering effect sustained for over 12 hours [1]. This prolonged pharmacodynamic effect suggests a favorable duration of action in vivo, which is a key differentiator for research models evaluating chronic glycemic control.

In Vivo Pharmacology db/db Mouse Model Duration of Action

Preferential CYP3A4-Mediated Metabolism: A Defined ADME Profile for In Vivo Studies

In vitro incubation of YM-543 with human liver microsomes leads to the formation of two primary oxidative metabolites (M1 and M2), a pathway predominantly mediated by the cytochrome P450 enzyme CYP3A4 [1]. This metabolic profile is corroborated by in vivo studies in chimeric mice with humanized livers, where the same major metabolites were identified . This defined metabolic pathway allows researchers to anticipate and control for potential drug-drug interactions or inter-species differences in studies involving CYP3A4.

ADME Drug Metabolism CYP450 Enzymes

Recommended Research and Discovery Applications for YM-543


SGLT2 Selectivity Profiling and Off-Target Liability Screening

Given its 1,240-fold selectivity for SGLT2 over SGLT1, YM-543 serves as a well-characterized tool for profiling the selectivity of novel SGLT2 inhibitors or for investigating SGLT1-dependent physiological effects. Its high selectivity ratio, which is superior to canagliflozin (155-fold) and ipragliflozin (254-fold), makes it particularly useful as a benchmark compound in assays designed to minimize SGLT1-mediated off-target activity [1].

In Vivo Modeling of Sustained Glycemic Control in Type 2 Diabetes

The >12-hour duration of action in db/db diabetic mice, following a single 1 mg/kg oral dose that achieved a ~40% reduction in fasting blood glucose, makes YM-543 an ideal candidate for long-term efficacy studies in rodent models of type 2 diabetes [2]. This sustained pharmacodynamic effect supports research protocols involving once-daily dosing and reduces experimental burden.

CYP3A4-Mediated Drug-Drug Interaction and Pharmacokinetic Studies

YM-543's metabolic profile, which is primarily driven by CYP3A4-mediated oxidation, provides a defined and predictable system for investigating drug-drug interactions or for validating pharmacokinetic models in humanized liver mouse models. This knowledge allows researchers to anticipate potential metabolic liabilities and design controlled in vivo experiments where CYP3A4 activity is a variable .

Benchmarking Novel SGLT2 Inhibitors with an Azulene Scaffold

As a C-glucoside SGLT2 inhibitor with a structurally distinct azulene ring in its aglycone, YM-543 offers a unique chemical scaffold for comparative structure-activity relationship (SAR) studies [3]. Researchers developing next-generation SGLT2 inhibitors can use YM-543 to benchmark the potency and selectivity of new analogs against a clinically advanced compound with a non-canonical structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM-543

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.